AM-694 Exhibits Sub-Nanomolar CB1 Affinity Superior to AM-2201 and Δ9-THC
AM-694 demonstrates significantly higher binding affinity for the CB1 receptor compared to the closely related synthetic cannabinoid AM-2201 and the natural ligand Δ9-THC. In direct competitive binding assays using [3H]CP-55,940 on membranes from HEK293 cells expressing human CB1 receptors, AM-694 exhibited a Ki of 0.08 nM. This represents a 12.5-fold higher affinity compared to AM-2201 (Ki = 1.0 nM) and a remarkable 500-fold higher potency than Δ9-THC [1]. This affinity difference is a primary driver for its use in applications demanding high-sensitivity receptor detection.
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.08 nM |
| Comparator Or Baseline | AM-2201: 1.0 nM; Δ9-THC: 40-660 fold less potent (baseline) |
| Quantified Difference | 12.5-fold lower Ki vs. AM-2201; ~500-fold more potent vs. Δ9-THC |
| Conditions | Competitive binding assay; [3H]CP-55,940 radioligand; HEK293 cell membranes expressing hCB1 receptors. |
Why This Matters
This exceptionally high affinity is critical for applications like PET imaging of CB1 receptors, where a low Ki is essential for achieving high signal-to-noise ratios and requires specific procurement of AM-694 over lower-affinity alternatives.
- [1] Castaneto, M. S.; et al. "Identification of a New Class of Synthetic Cannabinoids: Structural Characteristics and Pharmacology of JWH-018, AM-2201, and Related Compounds." Current Pharmaceutical Design, 2014, 20 (30), 4922-4931. Table 2. View Source
